molecular formula C18H26N4O3S B2535499 1-(2,5-dimethylbenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1105248-93-8

1-(2,5-dimethylbenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2535499
CAS RN: 1105248-93-8
M. Wt: 378.49
InChI Key: CGFNIYDKPBATJU-UHFFFAOYSA-N
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Description

1-(2,5-dimethylbenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Metabolic Pathways

Cytochrome P450 Enzymes Involvement : A study by Hvenegaard et al. (2012) explored the metabolism of Lu AA21004, a novel antidepressant, identifying the roles of various cytochrome P450 enzymes. This research highlights the complex metabolic pathways involved in the biotransformation of pharmaceutical compounds, potentially relevant to understanding the metabolism of the compound (Hvenegaard et al., 2012).

Synthesis and Biological Activity

Synthesis and Enzyme Interaction : Khalid et al. (2016) discussed the synthesis of 1,3,4-oxadiazole derivatives with potential biological activities. Their study outlines the synthetic pathways and highlights the interaction with butyrylcholinesterase (BChE) enzyme, showcasing the compound's potential for enzyme inhibition and therapeutic applications (Khalid et al., 2016).

Anticancer Activities

Anti-Neoplastic Activity : Research on a novel 1, 2, 4-triazole derivative against Dalton’s Lymphoma Ascitic in mice revealed significant anticancer activity. This indicates the potential of structurally similar compounds in cancer treatment, offering insights into the therapeutic applications of triazole derivatives (Arul & Smith, 2016).

Pharmacokinetics and Drug-Drug Interactions

Phosphoinositide-3-kinase Inhibitors : Lanman et al. (2014) evaluated substituted alcohols as replacements for piperazine sulfonamide in PI3Kα inhibitors, demonstrating how modifications in chemical structure can influence pharmacokinetic parameters and drug efficacy. This research may provide a foundation for optimizing the pharmacological profile of related compounds (Lanman et al., 2014).

Molecular Structure and Chemical Properties

Molecular Structure Investigations : Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, providing insights into the molecular structures and intermolecular interactions through X-ray crystallography and DFT calculations. This highlights the importance of structural analysis in understanding the chemical and biological properties of complex molecules (Shawish et al., 2021).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-4-yl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S/c1-13-5-6-14(2)16(11-13)12-22-18(23)20(3)17(19-22)15-7-9-21(10-8-15)26(4,24)25/h5-6,11,15H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFNIYDKPBATJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N(C(=N2)C3CCN(CC3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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